L-Arginine malate

Overview

Description

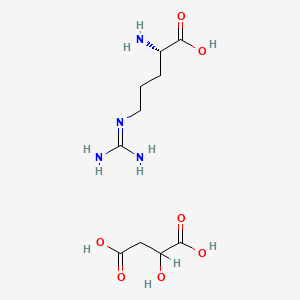

L-Arginine malate is a compound made up of the amino acid L-Arginine and malate, a derivative of malic acid . L-Arginine is an amino acid that helps the body build protein and is found in most protein-rich foods . It’s also used as a supplement for various health benefits . Malate, on the other hand, is involved in the citric acid cycle, which is a key energy-producing process in the body .

Synthesis Analysis

This compound can be synthesized from L-Arginine and DL-Malate . In a study, arginine–malate-based dual-emission carbon dots were prepared by a simple and rapid solvothermal synthesis method .Molecular Structure Analysis

The molecular formula for L-Arginine is C6H14N4O2 and for malate is C4H6O5. When combined to form this compound, the molecular formula is C16H34N8O9 . The molecule features a guanidino group appended to a standard amino acid framework .Chemical Reactions Analysis

L-Arginine is converted to L-Citrulline by argininosuccinate synthase . This conversion is part of the urea cycle, which is a key metabolic pathway that produces urea from ammonia. This process is crucial for removing excess nitrogen from the body .Physical and Chemical Properties Analysis

This compound is a crystalline powder with a white color . It has a high solubility in water and is stable under normal temperatures and pressures .Scientific Research Applications

Endothelial Function and Cardiovascular Health

L-Arginine plays a significant role in regulating endothelial function and vascular tone. Studies have shown its effectiveness in conditions like hypertension, ischemic heart disease, aging, peripheral artery disease, and diabetes mellitus. It's involved in nitric oxide production, crucial for vascular health (Gambardella et al., 2020).

Metabolic Engineering and Industrial Production

Research in metabolic engineering of microorganisms for L-arginine production highlights its importance in both medicinal and industrial applications. Techniques like systems metabolic engineering are used for efficient construction of microorganisms to overproduce L-arginine, vital for industrial-level production (Shin & Lee, 2014).

Immune System Regulation

L-Arginine is crucial in immune responses, especially in the metabolism by myeloid cells which can affect lymphocyte responses during immune responses and tumor growth. It competes with enzymes like arginase and nitric-oxide synthase, playing a key role in T-cell function (Bronte & Zanovello, 2005).

Exercise and Physical Performance

L-Citrulline-malate, closely related to L-arginine, influences branched-chain amino acid utilization during exercise. It can increase plasma concentrations of citrulline, arginine, and other metabolites, impacting insulin and growth hormone levels post-exercise, indicating its potential in enhancing athletic performance (Sureda et al., 2010).

Anti-Aging Effects

L-Arginine's versatile role extends to anti-aging effects. It acts as a precursor for several compounds like polyamines and proline, impacting areas like cardiovascular health, immune response, and gastric hyperacidity. Its benefits in anti-aging are considered significant (Gad, 2010).

Nutritional and Metabolic Roles

L-Arginine's importance in nutrition, particularly as a precursor of nitric oxide and its regulatory roles in carbohydrate and lipid metabolism, is noteworthy. It's essential in various physiological states, impacting reproductive, cardiovascular, and immune functions (Wu et al., 2000).

Mechanism of Action

L-Arginine is a precursor to nitric oxide, a molecule that helps regulate blood flow and mitochondrial function . It’s also necessary for the development of T-cells, which are white blood cells that play central roles in immune response . As a nitric oxide (NO) enhancer, citrulline malate has been associated with enhanced blood flow to active musculature .

Safety and Hazards

Properties

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-hydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2.C4H6O5/c7-4(5(11)12)2-1-3-10-6(8)9;5-2(4(8)9)1-3(6)7/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2,5H,1H2,(H,6,7)(H,8,9)/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFJTBOKWJYXPM-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N.C(C(C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN=C(N)N.C(C(C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60194797 | |

| Record name | Arginine malate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41989-03-1, 16856-16-9 | |

| Record name | Arginine malate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41989-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Arginine, 2-hydroxybutanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16856-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1)-Malic acid, compound with L-arginine (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016856169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arginine malate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-arginine malate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

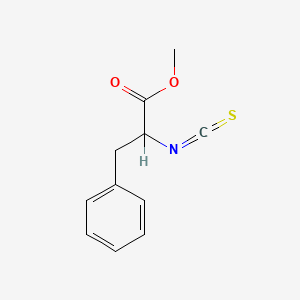

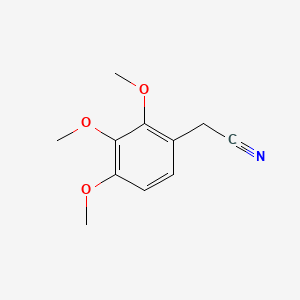

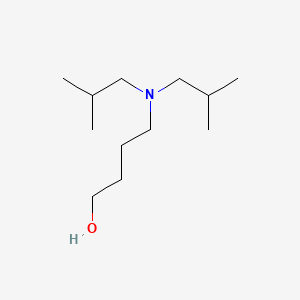

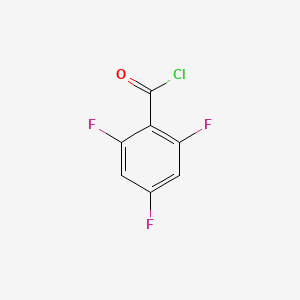

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

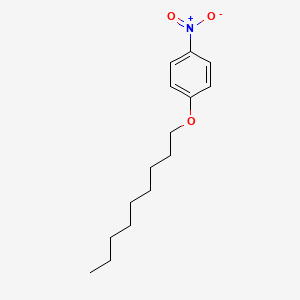

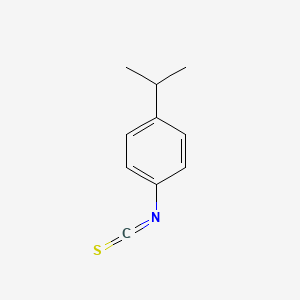

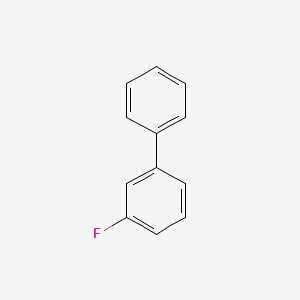

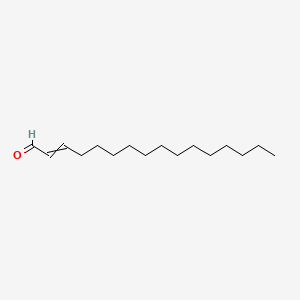

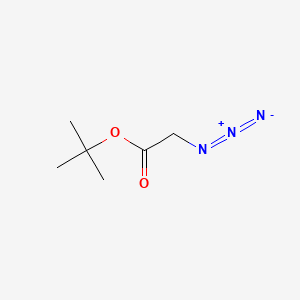

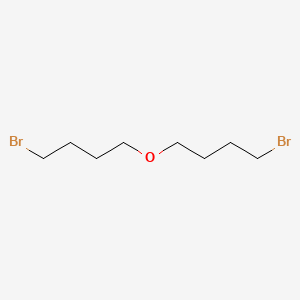

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.